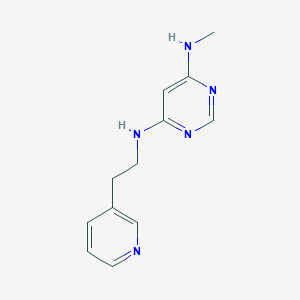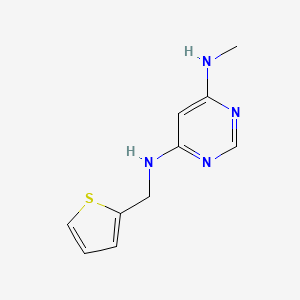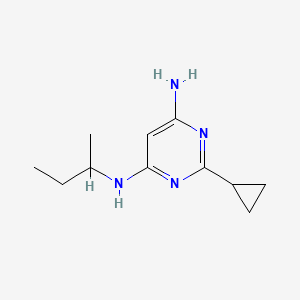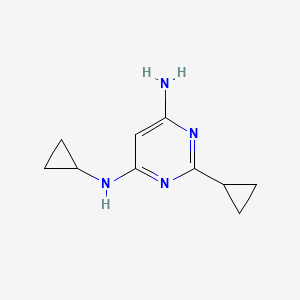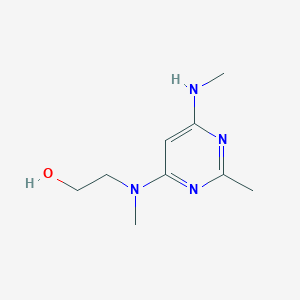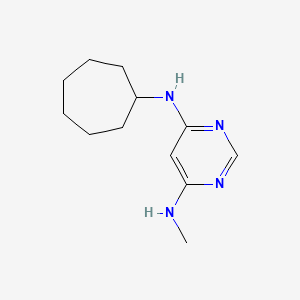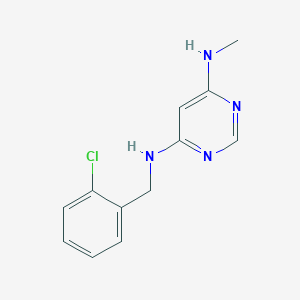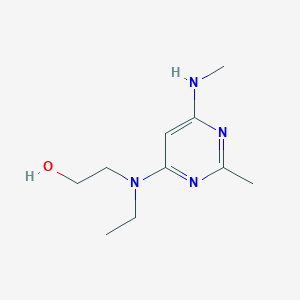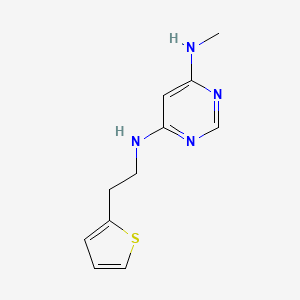
1-(4-(difluoromethyl)phenyl)-N-methylmethanamine
描述
1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to an N-methylmethanamine moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
准备方法
The synthesis of 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine typically involves the introduction of the difluoromethyl group onto the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the CF2H group to the aromatic ring. This process often employs metal-based catalysts to facilitate the reaction . Additionally, the synthesis may involve the use of electrophilic, nucleophilic, or radical difluoromethylation techniques . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
化学反应分析
1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-(4-(difluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical interactions .
相似化合物的比较
1-(4-(Difluoromethyl)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
Difluoromethyl phenyl sulfide: This compound also contains a difluoromethyl group attached to a phenyl ring but differs in its sulfur-containing functional group.
N-(Difluoromethyl)-4-methylphenyl sulfonamide: This compound features a difluoromethyl group and a sulfonamide moiety, offering different chemical properties and applications.
Difluoromethyl phenyl sulfone: Another related compound with a difluoromethyl group, but with a sulfone functional group, providing distinct reactivity and uses.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on the compound’s chemical behavior and applications.
属性
IUPAC Name |
1-[4-(difluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,9,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMPXKYNHMBIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


